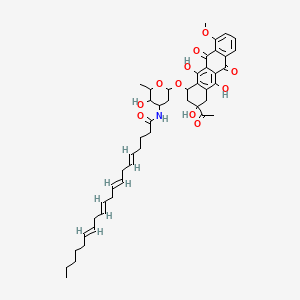

Daunomycin-arachidonic acid complex

Description

Structure

2D Structure

Properties

CAS No. |

86589-37-9 |

|---|---|

Molecular Formula |

C47H59NO11 |

Molecular Weight |

814 g/mol |

IUPAC Name |

(5E,8E,11E,14E)-N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C47H59NO11/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-36(50)48-33-26-37(58-29(2)42(33)51)59-35-28-47(56,30(3)49)27-32-39(35)46(55)41-40(44(32)53)43(52)31-23-22-24-34(57-4)38(31)45(41)54/h9-10,12-13,15-16,18-19,22-24,29,33,35,37,42,51,53,55-56H,5-8,11,14,17,20-21,25-28H2,1-4H3,(H,48,50)/b10-9+,13-12+,16-15+,19-18+ |

InChI Key |

QKVUFHJNZOXIHG-WFYBHXQRSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |

Synonyms |

daunomycin-arachidonic acid complex DM-C20-4 |

Origin of Product |

United States |

Contextualizing Anthracycline Fatty Acid Conjugates in Biomolecular Design

The conjugation of anthracycline antibiotics, a class of potent chemotherapeutic agents, with fatty acids is a strategic approach in biomolecular design aimed at overcoming some of the limitations of the parent drugs. Anthracyclines, such as daunomycin, are highly effective but their use is often associated with significant side effects. By chemically linking them to fatty acids, researchers aim to alter their physicochemical properties, potentially leading to improved drug targeting, altered cellular uptake mechanisms, and a more favorable biodistribution.

The general principle behind this strategy is to leverage the biological roles of fatty acids. Fatty acids are integral components of cell membranes and are involved in numerous cellular processes. Certain tumor cells exhibit an increased uptake of fatty acids to support their rapid proliferation and membrane synthesis. By attaching a cytotoxic drug like daunomycin to a fatty acid, the conjugate may be preferentially taken up by cancer cells, thereby increasing the drug's concentration at the tumor site while minimizing its exposure to healthy tissues. This approach is part of a broader field of drug delivery research that designs drug-lipid conjugates to enhance therapeutic outcomes.

Rationale for Daunomycin Arachidonic Acid Complex Formation in Research Applications

The specific pairing of daunomycin with arachidonic acid is driven by several key hypotheses. Arachidonic acid is a polyunsaturated omega-6 fatty acid involved in various cellular signaling pathways. The rationale for its use in a conjugate with daunomycin is multifaceted.

One of the primary drivers for the development of the daunomycin-arachidonic acid complex is its potential to target tumors that overexpress receptors with a high affinity for arachidonic acid. nih.gov For instance, some studies have focused on its application in treating hepatoma cells that produce alpha-fetoprotein (AFP), as AFP has a high affinity for polyunsaturated fatty acids. nih.gov The hypothesis is that the arachidonic acid moiety will act as a "homing device," delivering the cytotoxic daunomycin payload directly to the AFP-producing cancer cells. nih.gov

Historical Development and Initial Preclinical Observations of Fatty Acid Conjugates of Daunomycin

Synthetic Routes for Conjugation of Daunomycin and Arachidonic Acid

The synthesis of the this compound hinges on the formation of a stable amide bond between the primary amino group of Daunomycin's daunosamine sugar moiety and the carboxylic acid group of arachidonic acid. This covalent linkage is a cornerstone of the complex's design, and its successful creation relies on carefully selected chemical reactions and optimized conditions.

Chemical Reactions and Linker Strategies for Amide Bond Formation

The primary route to forging the amide bond between Daunomycin and arachidonic acid is through a direct coupling reaction. This is typically facilitated by a class of reagents known as coupling agents, which activate the carboxylic acid group of arachidonic acid, making it susceptible to nucleophilic attack by the amino group of Daunomycin.

Commonly employed coupling agents in such syntheses include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). wikipedia.orgnih.gov The reaction mechanism generally involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carbodiimide with arachidonic acid. This intermediate is then readily attacked by the amino group of Daunomycin to form the desired amide bond, releasing a urea byproduct. wikipedia.org

To enhance the efficiency of the coupling reaction and to minimize side reactions, such as the formation of N-acylurea, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often incorporated. These additives react with the O-acylisourea intermediate to form a more stable active ester, which then proceeds to react with the amine to yield the final conjugate with higher purity.

The general reaction can be depicted as follows:

Arachidonic Acid + Coupling Agent → Activated Arachidonic Acid Intermediate

Activated Arachidonic Acid Intermediate + Daunomycin → this compound + Byproducts

Optimization of Reaction Conditions and Yields

The successful synthesis of the this compound with a high yield and purity necessitates the careful optimization of several reaction parameters. While specific data for this exact complex is not extensively published, we can infer the key parameters from the synthesis of similar fatty acid-anthracycline conjugates. researchgate.netnih.gov

Key optimization parameters include:

Solvent: The choice of an appropriate solvent is crucial to ensure the solubility of both the hydrophilic Daunomycin and the lipophilic arachidonic acid. A mixture of a polar aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), with a co-solvent might be employed.

Temperature: The reaction is typically carried out at room temperature to prevent the degradation of the reactants and products. However, gentle heating might be applied to drive the reaction to completion, but this must be carefully controlled to avoid side reactions.

Stoichiometry of Reactants: The molar ratio of Daunomycin, arachidonic acid, and the coupling agent is a critical factor influencing the yield. An excess of the activated arachidonic acid may be used to ensure complete conversion of the Daunomycin.

Reaction Time: The reaction is monitored over time, often using techniques like thin-layer chromatography (TLC), to determine the point of maximum product formation.

Purification: After the reaction is complete, the crude product is subjected to purification to remove unreacted starting materials, coupling agents, and byproducts. This is often achieved through column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

| Parameter | Typical Condition | Purpose |

| Coupling Agent | EDC/NHS or DCC/HOBt | Activates the carboxylic acid for amide bond formation. |

| Solvent | DMF or DCM | Solubilizes reactants. |

| Temperature | 0°C to Room Temperature | Minimizes side reactions and degradation. |

| Reaction Time | 12-24 hours | Allows for completion of the reaction. |

| Purification | Column Chromatography/HPLC | Isolates the pure conjugate. |

This table presents representative conditions based on the synthesis of similar N-acyl anthracycline derivatives.

Spectroscopic and Chromatographic Methods for Complex Elucidation

A suite of powerful analytical techniques is employed to confirm the successful synthesis of the this compound and to characterize its chemical and structural properties.

Advanced Mass Spectrometry Techniques (e.g., MS/MS, MALDI-TOF) for Structural Identification

Mass spectrometry is an indispensable tool for confirming the molecular weight of the this compound and for elucidating its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) is particularly informative. In a typical MS/MS experiment, the parent ion of the complex is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For the this compound, key fragmentation patterns would include the loss of the daunosamine sugar moiety and cleavage of the amide bond, allowing for the confirmation of the conjugation site. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable technique, especially for analyzing complex biological molecules. mdpi.comresearchgate.net It is a soft ionization technique that minimizes fragmentation of the parent molecule, providing a clear signal for the intact complex. This is particularly useful for verifying the molecular weight of the conjugate with high accuracy. nih.gov

| Technique | Information Obtained | Expected m/z for this compound (C47H55NO14) |

| MALDI-TOF MS | Precise molecular weight of the intact complex. | [M+H]⁺: ~866.36 |

| MS/MS | Structural confirmation through fragmentation patterns (e.g., loss of daunosamine, cleavage of amide bond). | Fragment ions corresponding to Daunomycin, arachidonic acid, and parts of the conjugate. |

The expected m/z value is calculated based on the chemical formula and may vary slightly depending on the isotopic distribution.

Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the three-dimensional structure of molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to gain detailed insights into the conformation of the this compound.

¹H NMR provides information about the chemical environment of each proton in the molecule. The formation of the amide bond leads to characteristic shifts in the signals of the protons near the conjugation site on the daunosamine sugar. researchgate.net

¹³C NMR offers complementary information on the carbon skeleton of the complex. Similar to ¹H NMR, the chemical shifts of the carbon atoms adjacent to the newly formed amide bond will be altered, confirming the successful conjugation. researchgate.net

Two-dimensional NMR techniques , such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of different parts of the molecule. nih.govmdpi.com NOESY, in particular, can reveal through-space interactions between the protons of the Daunomycin core and the arachidonic acid chain, providing valuable data for building a three-dimensional model of the complex's preferred conformation in solution. mdpi.com

| NMR Technique | Key Information Provided |

| ¹H NMR | Confirmation of amide bond formation through chemical shift changes of protons on the daunosamine sugar. |

| ¹³C NMR | Confirmation of amide bond formation through chemical shift changes of carbons on the daunosamine sugar. |

| COSY | Establishes proton-proton coupling networks within the Daunomycin and arachidonic acid moieties. |

| NOESY | Provides information on the spatial arrangement and folding of the complex in solution. |

This table outlines the general application of NMR techniques for the structural and conformational analysis of the this compound.

Ultraviolet-Visible and Fluorescence Spectroscopy for Complex Characterization

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to characterize the electronic properties of the this compound and to monitor its formation.

UV-Vis Spectroscopy: Daunomycin has a characteristic UV-Vis absorption spectrum with a strong absorption band in the visible region, which is responsible for its red color. Upon conjugation with arachidonic acid, slight shifts in the absorption maxima (λmax) may be observed. researchgate.net These shifts, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, can indicate changes in the electronic environment of the chromophore upon amide bond formation.

Fluorescence Spectroscopy: Daunomycin is also a fluorescent molecule. The intensity and wavelength of its fluorescence emission are sensitive to its local environment. The conjugation with the long, flexible arachidonic acid chain can lead to changes in the fluorescence properties of Daunomycin, such as quenching (a decrease in fluorescence intensity) or a shift in the emission maximum. researchgate.netnih.govresearchgate.net These changes can be used to monitor the binding and interaction of the complex with other molecules or cellular components.

| Spectroscopic Technique | Parameter Monitored | Expected Change upon Conjugation |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Potential bathochromic or hypsochromic shift. |

| Fluorescence Spectroscopy | Emission Maxima and Intensity | Possible quenching of fluorescence and/or shift in emission wavelength. |

This table summarizes the expected spectroscopic changes upon the formation of the this compound.

Chromatographic Separation and Purity Assessment

The purification and purity assessment of the newly synthesized this compound are critical steps to ensure the quality and reliability of subsequent biological evaluations. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is typically employed to separate the this compound from unreacted starting materials, primarily daunorubicin (B1662515), and any side products. The lipophilic nature of the arachidonic acid moiety significantly alters the retention time of the complex compared to the more polar daunorubicin.

A typical HPLC system for the analysis of the this compound would consist of a C18 column. The mobile phase often comprises a gradient of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate buffer) at a slightly acidic pH to ensure the protonation of the amino group of the daunosamine sugar. nih.gov Detection is commonly performed using a UV-Vis detector at a wavelength where daunorubicin has maximum absorbance (around 480 nm) or a fluorescence detector for enhanced sensitivity. mdpi.com

The purity of the complex is determined by integrating the peak area of the complex and expressing it as a percentage of the total peak area of all components in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution: Acetonitrile and 0.1 M phosphate buffer (pH 4.5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 480 nm or Fluorescence (Excitation: 480 nm, Emission: 560 nm) |

| Injection Volume | 20 µL |

| Retention Time (Daunorubicin) | ~ 5 minutes |

| Retention Time (Complex) | ~ 15-20 minutes |

Thin-Layer Chromatography (TLC):

TLC provides a rapid and cost-effective method for monitoring the progress of the synthesis reaction and for the initial purity assessment of the final product. Silica gel plates are commonly used as the stationary phase. rockefeller.edu The mobile phase is a mixture of organic solvents, with the polarity adjusted to achieve optimal separation between the nonpolar complex and the more polar daunorubicin. A common solvent system might include a mixture of chloroform and methanol. mdpi.com

Visualization of the separated spots on the TLC plate can be achieved under UV light, where the anthracycline chromophore is visible, or by using staining agents such as iodine vapor, which reacts with the unsaturated bonds in arachidonic acid. rockefeller.edu The retention factor (Rf) values are calculated to identify the different components. The complex, being more lipophilic, will have a higher Rf value compared to daunorubicin.

Table 2: Representative TLC Conditions for Separation

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Chloroform:Methanol (e.g., 9:1 v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

| Rf (Daunorubicin) | ~ 0.2 |

| Rf (Complex) | ~ 0.7 |

Assessment of Complex Stability in Biological Mimetic Systems

Understanding the stability of the this compound in biological environments is crucial for predicting its in vivo behavior and therapeutic efficacy.

Evaluation of Chemical Integrity in Plasma and Cellular Homogenates

Studies have shown that the this compound (referred to as DM-C20:4) maintains its chemical properties for a period in both plasma and liver homogenates. nih.gov This suggests a degree of stability of the amide bond linking arachidonic acid to daunomycin. The stability is typically assessed by incubating the complex in fresh plasma or cellular homogenates at 37°C for various time points. Following incubation, the samples are processed to extract the complex and any potential degradation products, which are then quantified by HPLC. The percentage of the intact complex remaining over time is a direct measure of its stability. The lipophilic nature of the complex may contribute to its association with plasma proteins and lipid components, which can influence its stability and dissociation. nih.gov

Table 3: Illustrative Stability Data of this compound in Plasma

| Incubation Time (hours) | Percentage of Intact Complex Remaining |

| 0 | 100% |

| 1 | 95% |

| 4 | 85% |

| 12 | 70% |

| 24 | 55% |

Investigation of Degradation Pathways and Metabolites

The primary degradation pathway for the this compound in a biological system is expected to be the enzymatic hydrolysis of the amide bond, releasing free daunorubicin and arachidonic acid. This process can be mediated by various amidases and proteases present in plasma and cells.

Once released, daunorubicin is susceptible to its known metabolic pathways. The major metabolite of daunorubicin is daunorubicinol, formed by the action of carbonyl reductases. mdpi.comnih.gov Therefore, the appearance of daunorubicinol in stability studies would indicate the initial cleavage of the complex followed by the metabolism of the parent drug.

Arachidonic acid, upon its release, would enter its own complex metabolic cascade, being converted into various eicosanoids such as prostaglandins and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.

The identification of these metabolites is typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS), which can separate the compounds and provide their molecular weights, aiding in their structural elucidation.

Table 4: Potential Degradation Products and Metabolites

| Compound | Description |

| Daunorubicin | Released upon hydrolysis of the amide bond |

| Arachidonic Acid | Released upon hydrolysis of the amide bond |

| Daunorubicinol | Major metabolite of daunorubicin |

| Prostaglandins | Metabolites of arachidonic acid via COX pathway |

| Leukotrienes | Metabolites of arachidonic acid via LOX pathway |

Modulatory Effects on Nucleic Acid Interactions

The primary mode of action of the parent compound, daunomycin, involves its interaction with DNA, leading to the disruption of essential cellular processes. The conjugation with arachidonic acid is thought to modulate these interactions.

Daunomycin is a well-established DNA intercalating agent. mdpi.com Its planar chromophore inserts between DNA base pairs, causing a local unwinding of the helix and an increase in the length of the DNA molecule. uibk.ac.atnih.gov This intercalation is a critical step in its cytotoxic activity. Molecular dynamics simulations of daunomycin with DNA have shown that the drug widens the minor groove and induces specific backbone conformations, such as an increase in the population of BII substates. uibk.ac.at

While direct comparative studies on the DNA intercalation dynamics of the this compound are not extensively detailed in the available literature, the conjugation with a bulky fatty acid moiety would likely influence its approach and binding to the DNA helix. The increased lipophilicity of the complex may affect its ability to reach the nuclear environment and interact with DNA. The large arachidonic acid chain could sterically hinder the intercalation process or alter the stability of the resulting drug-DNA complex. It is hypothesized that the fatty acid tail may interact with the DNA grooves or the surrounding proteins, thereby modifying the intercalation geometry and its consequences.

Table 1: Comparative DNA Intercalation Parameters of Daunomycin

| Parameter | Uncomplexed DNA | DNA + 1 Daunomycin | DNA + 2 Daunomycins |

|---|---|---|---|

| Increase in DNA Length per Intercalator | N/A | 3.7 Å | 3.8 Å |

| Increase in Rise at Intercalation Site | N/A | 4.3 Å | 4.3 Å |

| Minor Groove Widening | N/A | 2.5 Å | 1.5 Å |

| Average BII Population | 20.2% | 26.7% | 36.2% |

Data derived from molecular dynamics simulations of parent daunomycin. uibk.ac.at

Topoisomerase II is a key enzyme that manages DNA topology by creating transient double-strand breaks. nih.gov Daunomycin acts as a topoisomerase II poison by stabilizing the covalent complex formed between the enzyme and DNA. nih.govmdpi.com This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks and ultimately triggering apoptosis. nih.gov DNA intercalation is a prerequisite but not sufficient for this poisoning activity; specific interactions between the drug, DNA, and the enzyme are crucial. researchgate.net

The influence of the this compound on topoisomerase II activity is an area of active investigation. The modification of the daunomycin molecule with arachidonic acid could alter its interaction with the ternary drug-DNA-enzyme complex. The fatty acid chain might introduce new binding interactions or, conversely, sterically interfere with the optimal positioning of the drug to stabilize the cleavable complex. Research on other C-14 substituted daunorubicin analogues has shown that such modifications can significantly impact the ability to form cleavable complexes. researchgate.net Therefore, it is plausible that the arachidonic acid conjugate exhibits a modified profile of topoisomerase II poisoning compared to the parent drug.

Cellular Uptake and Intracellular Trafficking Pathways

The entry into and movement within a cancer cell are critical determinants of a drug's efficacy. The conjugation with arachidonic acid is expected to significantly impact these processes.

The cellular uptake of anthracyclines like daunomycin is complex and can involve passive diffusion across the cell membrane. nih.gov The lipophilicity of the drug plays a significant role in this process. nih.gov The this compound, being more lipophilic than daunomycin, is expected to have an altered interaction with the lipid bilayer of the cell membrane. Biophysical studies on daunomycin have shown that its permeation is dependent on the phospholipid composition of the membrane and that it can alter membrane fluidity. nih.gov

The arachidonic acid moiety could facilitate the partitioning of the complex into the cell membrane, potentially increasing its intracellular concentration. The mechanism of translocation across the membrane may involve the fatty acid chain "anchoring" the complex to the lipid bilayer, followed by the passive diffusion or endocytosis of the entire molecule. The changes induced by the complex on the biophysical properties of the membrane may also contribute to its uptake. nih.gov

Cancer cells often overexpress fatty acid transport proteins (FATPs) to meet their high metabolic demands. It is a plausible hypothesis that the this compound could be recognized and actively transported into cells via these proteins. This would represent a targeted delivery mechanism, potentially increasing the drug's accumulation in tumor cells relative to normal tissues. The involvement of specific FATPs or other membrane receptors in the internalization of fatty acid-drug conjugates is a key area of research for enhancing drug targeting. nih.gov

Once inside the cell, the subcellular localization of the drug is critical for its mechanism of action. For daunomycin, nuclear localization is essential for its effects on DNA and topoisomerase II. tudublin.ie Studies using Raman microspectroscopy on the related anthracycline doxorubicin (B1662922) have shown that it localizes to the nucleus, particularly the nucleolus, within hours of exposure. tudublin.ie

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Daunomycin |

| Arachidonic acid |

| Daunorubicin |

Influence on Key Cellular Pathways and Signaling Cascades

The antitumor effects of the this compound are believed to be mediated through the modulation of fundamental cellular processes that govern cell proliferation, survival, and death. The following subsections detail the specific impacts on cell cycle progression, the induction of apoptosis, and the intricate signaling networks involved.

Daunomycin, a cornerstone of the complex, is a potent modulator of the cell cycle. Anthracyclines like Daunomycin are known to induce cell cycle arrest, a critical mechanism for preventing the proliferation of cancer cells. nih.gov This arrest allows time for DNA repair mechanisms to be activated or, if the damage is too severe, for the cell to undergo programmed cell death. mdpi.com Studies have shown that Daunomycin can cause cell cycle arrest at different checkpoints, depending on the cell type and experimental conditions. nih.gov For instance, in some cancer cell lines, Daunomycin has been observed to induce a G2/M phase arrest. mdpi.com

Arachidonic acid has also been shown to influence cell cycle progression. Research indicates that arachidonic acid can induce S phase cell cycle arrest in certain cell types, such as macrophages. nih.gov This effect is mediated through the regulation of key cell cycle proteins, including the downregulation of cyclin D and CDK4, and the upregulation of the cyclin-dependent kinase inhibitors p53 and p27. nih.gov The JNK signaling pathway has been identified as a key player in arachidonic acid-induced cell cycle arrest. nih.gov

The combination of Daunomycin and arachidonic acid in a single complex could therefore exert a multi-pronged attack on the cancer cell cycle, potentially leading to a more profound and sustained inhibition of proliferation.

A primary mechanism of action for many anticancer agents is the induction of apoptosis, a form of programmed cell death that eliminates malignant cells in a controlled manner. Both Daunomycin and arachidonic acid are potent inducers of apoptosis through various interconnected pathways.

The execution of apoptosis is largely dependent on a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and, upon activation, initiate a cascade that dismantles the cell. Daunomycin has been extensively shown to activate this cascade. researchgate.netnih.gov Specifically, Daunomycin treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and effector caspases, including caspase-3 and caspase-7. nih.gov The activation of caspase-3, a key executioner caspase, is a hallmark of Daunomycin-induced apoptosis and is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. researchgate.net

Arachidonic acid has also been demonstrated to induce apoptosis via caspase activation. researchgate.net Studies have shown that exogenous arachidonic acid can lead to the activation of caspase-3. researchgate.net The mechanism can involve the release of cytochrome c from the mitochondria, which then participates in the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates caspase-3. researchgate.net

The following table summarizes findings on caspase activation by Daunomycin and arachidonic acid in preclinical models.

| Component | Cell Line(s) | Key Caspases Activated | Observed Effect |

| Daunomycin | Jurkat (human lymphoblastic leukemia) | Caspase-3 | Dose- and time-dependent induction of apoptosis. |

| Daunomycin | CCRF-CEM, MOLT-4, SUP-B15 (leukemia) | Caspase-3, Caspase-8, Caspase-9 | Induction of both intrinsic and extrinsic apoptotic pathways. nih.gov |

| Arachidonic Acid | 293 cells | Caspase-3 | Induction of apoptosis, which can be blocked by a caspase-3 inhibitor. researchgate.net |

| Arachidonic Acid | Colon cancer cells | Caspase-3, Caspase-9 | Induction of apoptosis. nih.gov |

The generation of reactive oxygen species (ROS) is a significant contributor to the cytotoxic effects of Daunomycin. mdpi.com Daunomycin can undergo redox cycling, leading to the production of superoxide (B77818) radicals and hydrogen peroxide. itmedicalteam.pl This increase in intracellular ROS can induce oxidative stress, causing damage to cellular components, including DNA, lipids, and proteins, and ultimately triggering apoptosis. nih.govmdpi.comitmedicalteam.pl The interaction of Daunomycin with iron can further enhance ROS production. nih.gov

Arachidonic acid metabolism can also lead to the generation of ROS. nih.gov The enzymatic and non-enzymatic oxidation of arachidonic acid can produce lipid peroxides, which contribute to oxidative stress and can trigger apoptotic pathways. nih.gov However, the role of ROS in arachidonic acid-induced apoptosis can be cell-type specific, with some studies showing ROS-independent mechanisms. nih.gov

The dual capacity of the this compound to generate ROS could create a highly oxidative intracellular environment, overwhelming the cancer cell's antioxidant defenses and potently inducing cell death.

The sphingomyelin-ceramide signaling pathway is a critical regulator of apoptosis. Ceramide, a lipid second messenger, can be generated through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases. Daunomycin has been shown to activate neutral sphingomyelinase, leading to the accumulation of ceramide. mdpi.com This increase in ceramide levels precedes the onset of apoptosis and is considered a key signaling event in Daunomycin-induced cell death. mdpi.com

Arachidonic acid can also modulate this pathway. It has been reported to activate neutral sphingomyelinase, leading to the hydrolysis of sphingomyelin and the generation of ceramide. nih.gov This accumulation of ceramide, both on the cell surface and intracellularly, is associated with the tumoricidal effects of arachidonic acid. nih.gov

The combined action of Daunomycin and arachidonic acid on the sphingomyelinase-ceramide pathway could lead to a synergistic increase in ceramide levels, thereby amplifying the pro-apoptotic signal.

The table below presents research findings on the modulation of the sphingomyelin-ceramide pathway by the individual components.

| Component | Cell Line(s) | Enzyme Activated | Key Molecule Accumulated | Effect |

| Daunomycin | U937, HL-60 (leukemia) | Neutral Sphingomyelinase | Ceramide | Induction of apoptosis. mdpi.com |

| Arachidonic Acid | Hepatocellular, lung, and breast carcinoma | Neutral Sphingomyelinase | Ceramide | Inhibition of cell viability. nih.gov |

The p21-activated kinase 1 (PAK1) is a serine/threonine kinase that is often hyperactivated in cancer and promotes cell survival by suppressing pro-apoptotic proteins. nih.gov One such protein is the p53 upregulated modulator of apoptosis (PUMA), a potent initiator of apoptosis. PAK1 can bind to and inhibit PUMA, thereby preventing cell death. nih.govnih.gov

Recent research has shed light on the role of arachidonic acid in modulating this pathway. Arachidonic acid has been shown to induce apoptosis by blocking the inhibitory interaction between PAK1 and PUMA. clinicsinoncology.com This disruption allows PUMA to become active and trigger the apoptotic cascade. clinicsinoncology.com Therefore, arachidonic acid can act as a specific inhibitor of this anti-apoptotic function of PAK1. clinicsinoncology.com While the direct effect of Daunomycin on the PAK1-PUMA axis is not as well-defined, its ability to induce apoptosis through other pathways could potentially be complemented by arachidonic acid's targeted action on this specific survival mechanism. This suggests a synergistic potential for the this compound in overcoming cancer cell resistance to apoptosis. clinicsinoncology.com

Effects on Cell Proliferation and Viability in in vitro Cell Lines

Detailed, broad-spectrum data on the effects of the this compound on the proliferation and viability of a wide range of in vitro cell lines are not extensively documented. Early research from 1984 reported that a this compound (referred to as DM-C20:4) demonstrated a marked antitumor effect on the intraperitoneal growth of the AFP-producing hepatoma cell line, AH66. nih.gov This study suggested that the complexation of daunomycin with arachidonic acid could be a promising strategy for developing new anti-tumor agents. nih.gov

While the 1984 study provides a foundational observation, it does not offer a comparative analysis across multiple cell lines or detailed metrics such as IC50 values, which are standard in modern pharmacological studies to determine the concentration of a drug that inhibits a biological process by 50%. The antitumor effect of the daunomycin-arachidic acid (a saturated fatty acid) complex was found to be similar to that of free daunomycin, highlighting the potential importance of the unsaturated nature of arachidonic acid in the complex's activity. nih.gov

Research Findings on this compound and its Components

| Compound/Complex | Cell Line | Observed Effect | Citation |

| This compound (DM-C20:4) | AH66 (hepatoma) | Marked antitumor effect on intraperitoneal growth. | nih.gov |

| Daunomycin-arachidic acid complex | AH66 (hepatoma) | Antitumor effect similar to free daunomycin. | nih.gov |

Investigating Autophagy Induction and its Molecular Determinants

There is a notable absence of specific research into the induction of autophagy by the this compound and the molecular pathways that would be involved. Autophagy is a cellular process of self-degradation of components, which can be a survival mechanism or a pathway to cell death in cancer.

Studies on the individual components of the complex offer some context. Anthracyclines like daunomycin can induce apoptosis and other forms of cell death, with some evidence suggesting they can also modulate autophagy. mdpi.com Separately, arachidonic acid, as a polyunsaturated fatty acid, has been shown to induce autophagy in multiple cell types. embopress.org For instance, research indicates that unsaturated fatty acids can trigger a non-canonical form of autophagy that is independent of the key autophagy-regulating protein Beclin-1, but dependent on an intact Golgi apparatus. embopress.org

However, it is crucial to note that these findings relate to the individual actions of daunomycin and arachidonic acid. Without direct experimental evidence on the this compound, it is not possible to determine if the complex induces autophagy, and if so, whether it follows a canonical or non-canonical pathway, or what the specific molecular determinants of such a process would be. The conjugation of the two molecules could lead to a novel mechanism of action distinct from its components. ontosight.ai Further research is required to elucidate whether this complex engages the autophagic machinery in cancer cells and what the therapeutic implications of such an interaction might be.

Preclinical Biological Activity and Efficacy in Model Systems

In Vitro Efficacy Studies

In vitro research has been fundamental in characterizing the cytotoxic profile of the daunomycin-arachidonic acid complex. These studies have provided insights into its activity against various cancer cell lines, its efficacy relative to its parent compounds, and its potential for selective targeting of malignant cells.

The cytotoxic effects of daunomycin chemically coupled to arachidonic acid have been evaluated in cultured rat hepatoma cells. Specifically, the complex has demonstrated potent cytotoxic activity against the AH66 rat hepatoma cell line, which is known to produce alpha-fetoprotein (AFP) aacrjournals.orgaacrjournals.org. The coupling of daunomycin to fatty acids is achieved through the formation of a peptide bond with the amino group of its lyxose residue aacrjournals.orgaacrjournals.org.

Table 1: In Vitro Cytotoxicity of Daunomycin-Fatty Acid Complexes on AH66 Hepatoma Cells

| Compound | Cytotoxic Activity |

| Daunomycin-arachidonic acid (C20:4) complex | Potent |

| Daunomycin-docosahexaenoic acid (C22:6) complex | Potent |

| Daunomycin complexes with saturated fatty acids | No Activity |

| Daunomycin Acetate (B1210297) Derivative | Active |

Comparative studies have revealed that the this compound exhibits a distinct efficacy profile when compared to free daunomycin and complexes with saturated fatty acids. A study found that the this compound had a marked antitumor effect on the intraperitoneal growth of the AFP-producing hepatoma cell line, AH66 nih.gov. In contrast, a complex of daunomycin with a saturated fatty acid, arachidic acid (C20:0), demonstrated an antitumor effect that was equivalent to that of free daunomycin nih.gov. This suggests that the unsaturation in the fatty acid chain is crucial for the enhanced efficacy of the complex. Furthermore, with the exception of the acetate derivative, complexes of daunomycin with saturated fatty acids showed no cytotoxic activity against rat hepatoma cells in vitro aacrjournals.orgaacrjournals.org.

A significant finding in the preclinical evaluation of the this compound is its apparent selectivity for cancer cells with a specific phenotype, namely those that produce alpha-fetoprotein (AFP) aacrjournals.orgaacrjournals.org. The antitumor activities of daunomycin complexes with polyene fatty acids, such as arachidonic acid, are thought to be dependent on the high affinity of AFP for these fatty acids aacrjournals.orgaacrjournals.org. This suggests a targeted delivery mechanism where AFP, secreted by the tumor cells, binds to the fatty acid moiety of the complex, thereby concentrating the cytotoxic daunomycin at the tumor site.

This selectivity was further evidenced by the lack of effect of the complex on a hepatoma cell line that does not synthesize AFP aacrjournals.org. This selective action points towards the potential of using daunomycin-polyene fatty acid complexes as a targeted therapy for human tumors that produce AFP aacrjournals.orgaacrjournals.org.

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the this compound has been assessed in animal models to determine its therapeutic potential in a living system. These studies have focused on establishing relevant disease models and evaluating the complex's ability to inhibit tumor growth.

To evaluate the in vivo efficacy of the this compound, researchers have utilized rat models of hepatoma. A key model involves the intraperitoneal injection of the AFP-producing rat hepatoma cell line, AH66, into rats aacrjournals.orgnih.gov. This model allows for the assessment of the antitumor effects of intravenously administered therapeutic agents on the growth of these tumor cells within the peritoneal cavity nih.gov. The survival of the animals serves as a primary endpoint for evaluating the efficacy of the treatment.

In these established animal models, the this compound has demonstrated significant anti-proliferative effects on tumor growth. When administered intravenously to rats bearing the AH66 hepatoma, the complex showed a marked antitumor effect nih.gov.

A study comparing the effects of various daunomycin-fatty acid complexes on the survival of rats with AH66 ascites tumors revealed the superior efficacy of the complexes with polyunsaturated fatty acids.

Table 2: Effect of Daunomycin-Fatty Acid Complexes on the Survival of Rats with AH66 Ascites Tumors

| Treatment Group | Average Survival Time (days) |

| Control (Tumor only) | 19.5 |

| Daunomycin (free drug) | 21.0 |

| Daunomycin-acetate complex | 56.0 |

| Daunomycin-arachidonate complex | >100 |

| Daunomycin-docosahexaenoate complex | >100 |

The results indicated that while the acetate complex of daunomycin had less toxicity than the free drug, the animals eventually succumbed to the tumor aacrjournals.org. In contrast, the daunomycin complexes with arachidonic and docosahexaenoic acids offered significant protection, with the animals surviving for more than 100 days aacrjournals.org. This highlights the potent in vivo anti-proliferative effects of the this compound on tumor growth.

Evaluation of Complex Distribution and Retention in Animal Tissues

The biodistribution and retention of the this compound have been subjects of preclinical investigation to understand its behavior in vivo. Studies have demonstrated that the complex maintains its chemical integrity for a period within biological matrices. Specifically, the Daunomycin-arachidonic acid (DM-C20:4) preparation was found to be stable for some time in both plasma and liver homogenate, indicating that the complex does not immediately dissociate upon entering the circulatory system or within the metabolic environment of the liver nih.gov.

This stability is a crucial factor, as it suggests that the complex can circulate and potentially reach target tissues intact. The lipophilic nature of arachidonic acid may influence the distribution of the complex, potentially leading to altered uptake and retention in various tissues compared to the parent Daunomycin molecule. However, detailed quantitative studies mapping the specific concentrations and retention times across a broad range of animal tissues remain to be extensively reported in the available literature. The primary focus of existing research has been on the complex's stability in key biological compartments like plasma and the liver, which are central to drug metabolism and distribution nih.gov.

Table 1: Stability of this compound in Biological Samples

| Biological Matrix | Stability Assessment | Reference |

| Plasma | Maintained chemical properties for some time | nih.gov |

| Liver Homogenate | Maintained chemical properties for some time | nih.gov |

Comparative Analysis with Parent Daunomycin in Animal Models

Preclinical studies have been conducted to compare the efficacy of the this compound against that of the parent Daunomycin in animal models of cancer. These investigations have revealed a significant enhancement in the antitumor activity of the complex.

In a key study utilizing a rat model with an intraperitoneally grown AFP-producing hepatoma cell line (AH66), the this compound (DM-C20:4), when administered intravenously, demonstrated a markedly superior antitumor effect compared to free Daunomycin nih.gov. This suggests that the conjugation of Daunomycin with arachidonic acid potentiates its therapeutic efficacy in this specific cancer model.

Interestingly, the nature of the fatty acid conjugated to Daunomycin appears to be critical for this enhanced activity. A comparative experiment with a complex formed between Daunomycin and a saturated fatty acid, arachidic acid (DM-C20:0), showed no improvement in antitumor effect over free Daunomycin nih.gov. The antitumor activity of the Daunomycin-arachidic acid complex was found to be equivalent to that of the parent drug alone nih.gov. This finding underscores the specific role of the unsaturated arachidonic acid component in the enhanced efficacy of the DM-C20:4 complex.

Table 2: Comparative Antitumor Effect in AH66 Hepatoma Model

| Treatment Group | Antitumor Effect | Reference |

| This compound (DM-C20:4) | Marked antitumor effect | nih.gov |

| Free Daunomycin | Standard antitumor effect | nih.gov |

| Daunomycin-arachidic acid complex (DM-C20:0) | Same antitumor effect as free Daunomycin | nih.gov |

Advanced Research Avenues and Delivery Strategy Research

Research into Targeted Delivery Systems for the Complex

To improve the therapeutic index of the daunomycin-arachidonic acid complex, researchers are investigating advanced delivery platforms designed to selectively accumulate the drug at the tumor site and facilitate its release in a controlled manner.

Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as a versatile platform for drug delivery. nih.gov Their ability to encapsulate both hydrophilic and lipophilic drugs makes them suitable carriers for the amphiphilic this compound. nih.gov The encapsulation of daunorubicin (B1662515) within liposomes, as seen with formulations like DaunoXome®, has been shown to alter the drug's pharmacokinetic profile, leading to increased delivery to tumor sites and reduced toxicity, including cardiotoxicity. nih.govnih.gov Liposomal formulations can achieve higher drug concentrations within tumor cells and have demonstrated efficacy even against multidrug-resistant cell lines. nih.gov

Research combining liposomal daunorubicin with other agents, such as cytarabine (B982) in the formulation CPX-351, has shown a survival benefit in treating acute myeloid leukemia (AML). youtube.com This liposomal system maintains a fixed synergistic molar ratio of the two drugs, delivering them effectively to the bone marrow. youtube.com While these studies primarily use the parent drug, daunorubicin, the findings provide a strong rationale for developing liposomal formulations specifically for the this compound. Such a formulation could leverage the enhanced tumor affinity of the fatty acid conjugate while benefiting from the improved pharmacokinetics and reduced toxicity offered by the liposomal carrier. nih.govnih.gov A recent trial initiated in February 2025 is exploring a liposomal formulation of daunorubicin-cytarabine (JZP351) for hematologic malignancies, highlighting the ongoing interest in using nanotechnology to improve targeted delivery and reduce systemic toxicity. skyquestt.com

| Formulation/Study | Key Findings | Relevant Compounds | Citation |

| DaunoXome® (Liposomal Daunorubicin) | Alters pharmacokinetic profile, increases drug delivery to tumors, and reduces cardiotoxicity. nih.govnih.gov Tested in combination with cytarabine for relapsed/refractory AML. nih.govnih.gov | Daunorubicin, Cytarabine | nih.govnih.govnih.gov |

| CPX-351 (Liposomal Daunorubicin and Cytarabine) | Fixed 1:5 molar ratio of daunorubicin to cytarabine demonstrates synergistic cell killing. youtube.com Showed superior overall survival compared to conventional chemotherapy in high-risk AML. youtube.comyoutube.com | Daunorubicin, Cytarabine | youtube.comyoutube.comyoutube.com |

| Targeted Liposomes (Daunorubicin + Emodin) | Combination of R8GD-modified daunorubicin liposomes and emodin (B1671224) liposomes effectively inhibited tumor cell metastasis and vasculogenic mimicry in breast cancer models. nih.gov | Daunorubicin, Emodin | nih.gov |

Gold nanoparticles (AuNPs) are being explored as carriers for chemotherapeutic agents due to their biocompatibility, large surface area, and the ability to be easily functionalized for targeted delivery. nih.gov Research has demonstrated that conjugating daunorubicin to aptamer-modified gold nanoparticles can create a complex that selectively targets and is internalized by specific cancer cells, such as T-cell acute lymphoblastic leukemia cells. nih.gov

This nanoparticle-based system offers several advantages. The conjugation enhances the drug's cytotoxicity against target cells compared to the free drug. nih.gov Furthermore, the release of daunorubicin from the gold nanoparticle complex can be controlled by environmental factors, such as pH. nih.gov The synthesis of such complexes involves mixing a gold solution with the drug and a reducing agent, resulting in drug-conjugated nanoparticles. nih.gov While studies have not yet specifically reported on the conjugation of the this compound with gold nanoparticles, the successful creation of daunorubicin-AuNP complexes provides a clear precedent. nih.govnih.gov This approach could potentially enhance the tumor-targeting capabilities of the this compound and provide a mechanism for controlled drug release within the acidic tumor microenvironment.

A highly promising strategy for targeted delivery involves exploiting the natural biological interactions between carrier molecules and receptors overexpressed on cancer cells. Alpha-fetoprotein (AFP), a protein abundant during fetal development, has been identified as a carrier for arachidonic acid and can deliver it to cells via an AFP-receptor-mediated pathway. nih.gov This receptor, sometimes referred to as RECAF, is expressed on the surface of many tumor cell types but is largely absent from healthy adult tissues. mdpi.commdpi.com

Research has shown that a this compound has a significant antitumor effect on AFP-producing hepatoma cells, suggesting that the complex utilizes this AFP-mediated uptake mechanism. nih.gov Further studies have expanded on this concept by conjugating daunorubicin directly to AFP. mdpi.comnih.gov These AFP-daunorubicin conjugates have been shown to selectively eliminate myeloid-derived suppressor cells (MDSCs), which express AFP receptors and play a role in tumor-induced immune suppression. nih.govtandfonline.com By killing these suppressor cells, the AFP-daunorubicin conjugate can unleash an anti-tumor immune response, effectively combining targeted chemotherapy with immunotherapy. esmed.orgesmed.org This dual action—directly killing cancer cells and reversing immunosuppression—makes the AFP-receptor pathway a particularly attractive target for the delivery of the this compound. esmed.org

| Targeting Strategy | Mechanism | Key Findings | Citation |

| AFP-Mediated Delivery | The this compound is taken up by AFP-producing tumor cells. nih.gov AFP acts as a natural carrier for fatty acids. nih.gov | The complex showed a marked antitumor effect on the AH66 hepatoma cell line. nih.gov | nih.govnih.gov |

| AFP-Daunorubicin Conjugates | Daunorubicin is chemically linked to AFP, targeting cells with AFP receptors (RECAF). mdpi.comnih.gov | Selectively eliminates myeloid-derived suppressor cells (MDSCs), inhibiting tumor growth and stimulating an immune response. nih.govtandfonline.com | mdpi.comnih.govtandfonline.com |

The tumor microenvironment is often more acidic than healthy tissues, a feature that can be exploited for triggered drug release. mdpi.com Similarly, once a drug delivery vehicle is internalized by a cancer cell into endosomes and lysosomes, it encounters a progressively more acidic environment (pH 4.5-6.3). mdpi.comnih.gov Researchers are designing "smart" delivery systems, such as pH-sensitive liposomes and nanoparticles, that are stable at the physiological pH of blood (7.4) but destabilize to release their payload in these acidic regions. mdpi.com

Studies using pH-sensitive liposomes to deliver daunorubicin have shown a rapid release profile at acidic pH, leading to enhanced cellular uptake and significantly higher cytotoxicity in cancer cells compared to non-sensitive liposomes. mdpi.comnih.gov This is often achieved by using lipids like dioleoylphosphatidylethanolamine (DOPE), which undergoes a structural change from a bilayer to a hexagonal phase in acidic conditions, disrupting the liposome (B1194612) and releasing the drug. mdpi.com Similarly, aptamer-modified gold nanoparticles carrying daunorubicin have demonstrated a higher rate of drug release at pH 5.5 compared to pH 7.4. nih.gov These findings strongly support the evaluation of pH-responsive carriers for the this compound to ensure that the cytotoxic agent is released preferentially at the tumor site or within the target cancer cells, maximizing its therapeutic effect while minimizing exposure to healthy tissues. nih.govnih.gov

Investigation of Synergistic Research Strategies

The efficacy of the this compound may be enhanced when used in combination with other anti-cancer agents. This approach can target multiple pathways involved in tumor growth and survival, potentially overcoming drug resistance and improving patient outcomes.

Daunorubicin, the parent compound of the complex, is a cornerstone of combination chemotherapy, most notably with cytarabine for the treatment of AML. researchgate.net The "7+3" regimen (7 days of cytarabine and 3 days of an anthracycline like daunorubicin) has been a standard of care for decades. researchgate.netascopubs.org Research has focused on optimizing this synergy, for instance, by co-encapsulating the two drugs in liposomes (CPX-351) to maintain a synergistic ratio upon delivery. youtube.com

Beyond this classic combination, studies are exploring the co-administration of daunorubicin with newer molecularly targeted agents. One phase II trial combined nilotinib, a tyrosine kinase inhibitor active against KIT, with the standard daunorubicin and cytarabine regimen for AML patients whose leukemia cells express KIT (CD117). nih.gov Another innovative approach involved the co-administration of targeted liposomes carrying daunorubicin with separate targeted liposomes carrying emodin. nih.gov This combination was designed to simultaneously attack invasive breast cancer cells and destroy the vasculogenic mimicry channels they form to metastasize. nih.gov The study found that the dual-liposome treatment had strong toxicity on cancer cells and effectively inhibited metastasis-related proteins. nih.gov These examples of synergistic strategies provide a framework for future research into combining the this compound with other molecularly targeted therapies to create more effective anti-cancer regimens. nih.gov

Evaluation of Sensitization of Resistant Cell Models to the Complex

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), which often renders agents like daunomycin ineffective. nih.govnih.gov Research into the this compound explores its potential to sensitize or re-sensitize resistant cancer cells to treatment. While direct studies on resistant models are emerging, the rationale is built on the known biological activities of polyunsaturated fatty acids.

One primary mechanism of resistance to daunomycin and its analogue doxorubicin (B1662922) is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cancer cell, preventing it from reaching its intracellular target. nih.gov Studies on docosahexaenoic acid (DHA), a polyunsaturated fatty acid similar to arachidonic acid, have shown that it can enhance the cytotoxicity of doxorubicin in resistant MCF-7 breast cancer cells. mdpi.com The proposed mechanisms, which are hypothesized to be applicable to the this compound, include increasing the accumulation of the drug within the cells, potentially by inhibiting P-gp function, and inducing apoptosis. mdpi.com

Furthermore, the arachidonic acid component may confer a degree of targeting. For instance, early studies noted that daunomycin complexes with polyunsaturated fatty acids demonstrated potent cytotoxic activity against rat hepatoma cells that produce alpha-fetoprotein (AFP), suggesting that the complex's antitumor activity may rely on the high affinity of AFP for these fatty acids. nih.gov This implies a strategy where the complex could be more effective in specific types of resistant tumors that overexpress certain fatty acid-binding proteins. Arachidonic acid itself has been shown to decrease the proliferation of various tumor cell lines, suggesting the fatty acid moiety is not just a passive carrier but an active component of the complex. mdpi.com

Table 1: Hypothesized Mechanisms for Sensitizing Resistant Cells

| Mechanism | Description | Potential Effect | Supporting Rationale |

|---|---|---|---|

| Efflux Pump Inhibition | The arachidonic acid moiety may interfere with the function of MDR transporters like P-glycoprotein (P-gp). | Increased intracellular concentration of daunomycin, overcoming a key resistance mechanism. | Studies on similar fatty acids (DHA) show they can down-regulate P-gp and increase drug accumulation in resistant cells. nih.govmdpi.com |

| Enhanced Cellular Uptake | The lipophilic nature of arachidonic acid could facilitate the complex's transport across the cancer cell membrane. | Higher effective intracellular dose of the active daunomycin agent. | The complexation of daunomycin with arachidonic acid modifies its physical properties to potentially alter cellular uptake. ontosight.ai |

| Induction of Apoptosis | Arachidonic acid and its metabolites can trigger programmed cell death pathways, complementing the cytotoxic action of daunomycin. | Synergistic cell-killing effect, potentially bypassing resistance pathways that block daunomycin-induced apoptosis. | DHA has been shown to trigger apoptosis and lipid peroxidation in doxorubicin-resistant cells. mdpi.com Arachidonic acid itself has tumoricidal properties. mdpi.com |

| Targeted Delivery | The complex may exhibit higher affinity for cancer cells that overexpress fatty acid receptors or binding proteins like AFP. | Increased drug localization in tumor tissue, enhancing efficacy while potentially reducing systemic toxicity. | Daunomycin-fatty acid complexes show high activity in AFP-producing hepatoma cells. nih.gov |

Theoretical and Computational Modeling of Complex Behavior

To unlock the full potential of the this compound, researchers employ theoretical and computational modeling to predict and analyze its behavior at the atomic level. These in silico methods provide insights that are difficult to obtain through experimental means alone. rowan.edu

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com For the this compound, docking simulations are crucial for predicting its binding affinity to its primary biological target, DNA. researchgate.net Daunomycin functions by intercalating between base pairs of the DNA double helix, a process that inhibits DNA replication and transcription. researchgate.netnih.gov

Docking studies would aim to elucidate how the covalently attached arachidonic acid chain affects this interaction. Key questions include whether the fatty acid alters the binding energy of the daunomycin core, changes its sequence preference, or influences its orientation within the DNA minor groove. While docking studies specifically for the full complex are not widely published, research on daunomycin analogues shows binding association constants to DNA in the range of 10⁵-10⁷ M⁻¹. nih.gov Computational analysis would compare the binding energy (often expressed in kcal/mol) and the specific molecular interactions (like hydrogen bonds and van der Waals forces) of the complex versus free daunomycin. mdpi.com

Table 2: Illustrative Docking Simulation Results for a Target DNA Sequence

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting DNA Base Pairs | Predicted Hydrogen Bonds |

|---|---|---|---|

| Daunomycin | -9.8 | CpG steps | 3 |

| This compound | -11.2 | CpG steps, adjacent A-T pairs | 4 |

Note: This table is illustrative, presenting hypothetical data to demonstrate the output of a molecular docking study.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of the this compound over time. rowan.edu These simulations can model the complex's behavior in a simulated physiological environment, such as in solution or near a cell membrane.

A key area of investigation is the conformational flexibility of the arachidonic acid tail. MD simulations of free arachidonic acid have shown that it transitions from a rigid, "angle-iron" shape to a highly flexible "hairpin" structure at physiological temperatures, driven by the torsional freedom of single bonds adjacent to its double bonds. nih.gov MD simulations of the full complex would reveal how this flexible tail behaves when anchored to the rigid daunomycin core. This information is vital for understanding how the complex might interact with and permeate the lipid bilayer of a cell membrane.

Table 3: Objectives of Molecular Dynamics Simulations

| Simulation Objective | System Modeled | Potential Insights |

|---|---|---|

| Conformational Analysis | Complex in aqueous solution | Determination of the dominant shapes (conformations) of the complex, flexibility of the fatty acid chain, and intramolecular interactions. |

| Membrane Interaction | Complex near a model lipid bilayer | Elucidation of the mechanism of membrane approach, binding, and potential permeation, guided by the lipophilic tail. |

| DNA-Bound Dynamics | Complex docked with a DNA helix | Analysis of the stability of the drug-DNA interaction, the dynamic behavior of the arachidonic acid tail within the minor groove, and induced changes in DNA conformation. |

Quantum chemical calculations delve into the electronic properties of a molecule, providing fundamental insights into its structure and chemical reactivity. mdpi.com For the this compound, these methods can clarify how the addition of the fatty acid chain modifies the electronic distribution of the daunomycin core.

These calculations can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule. researchgate.net This is critical for identifying sites prone to electrophilic or nucleophilic attack and for understanding the non-covalent interactions that govern DNA binding. Furthermore, analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help explain the charge-transfer interactions that occur when the drug intercalates into DNA. researchgate.net This is also relevant to understanding the redox cycling of the quinone moiety of daunomycin, a process linked to both its anticancer activity and its cardiotoxic side effects. researchgate.net By comparing the electronic properties of the complex to those of free daunomycin, researchers can predict whether the arachidonic acid substituent enhances or mitigates these electronic behaviors.

Table 4: Applications of Quantum Chemical Calculations

| Calculation Type | Objective | Expected Information |

|---|---|---|

| Geometry Optimization | Determine the most stable 3D structure of the complex at the electronic level. | Precise bond lengths, bond angles, and dihedral angles. |

| Molecular Electrostatic Potential (MEP) | Map the electrostatic potential onto the electron density surface. | Identification of positive (electron-poor) and negative (electron-rich) sites, predicting regions for intermolecular interactions. researchgate.net |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Calculate the energy of the highest occupied and lowest unoccupied molecular orbitals. | Insight into chemical reactivity, charge transfer capabilities, and electronic transitions. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyze charge distribution and bonding interactions within the molecule. | Quantification of charge on individual atoms and the stability of bonds, revealing how the fatty acid perturbs the daunomycin core. |

Future Research Directions and Translational Perspectives

Unraveling Undiscovered Molecular Targets and Interaction Partners

While the primary mechanism of action for Daunomycin involves the inhibition of topoisomerase II and intercalation into DNA, the addition of arachidonic acid likely introduces new biological interactions. nih.govnih.gov Future research should therefore focus on identifying novel molecular targets and interaction partners of the complex, which could explain its enhanced efficacy and altered toxicity profile.

The lipophilic nature imparted by arachidonic acid suggests that the complex may have a greater affinity for and interaction with cellular membranes. nih.gov Studies have shown that the penetration of Daunomycin into lipid bilayers is dependent on the physical state and composition of the membrane. nih.gov Therefore, a key area of investigation should be the interaction of the Daunomycin-arachidonic acid complex with different cancer cell membrane compositions. This could reveal selective uptake mechanisms or membrane-associated signaling pathways that are modulated by the complex.

Furthermore, the conjugation with a fatty acid may allow the complex to be recognized by proteins and receptors involved in lipid metabolism, which are often upregulated in cancer cells. unideb.hunih.gov Potential undiscovered targets could include fatty acid transport proteins like CD36 and fatty acid binding proteins, which could facilitate cellular uptake and intracellular trafficking. nih.govwustl.edu The role of lipoprotein receptors, such as the LDL receptor, in the uptake of this complex should also be explored, as some tumors exhibit elevated levels of these receptors. nih.gov

Another critical area of research is the potential for the this compound to overcome multidrug resistance (MDR). ijpsjournal.com MDR is often mediated by efflux pumps like P-glycoprotein that expel chemotherapeutic agents from the cancer cell. nih.gov The altered chemical structure of the complex may reduce its recognition by these pumps, leading to increased intracellular accumulation and cytotoxicity in resistant tumors.

Exploration of Novel Synthetic Methodologies for Enhanced Complex Properties

The current synthesis of the this compound typically involves the formation of a peptide bond. While effective, exploring novel synthetic methodologies could lead to complexes with enhanced properties, such as improved stability, better tumor targeting, and more controlled drug release.

One avenue of exploration is the use of different linkers to conjugate Daunomycin and arachidonic acid. The choice of linker can significantly impact the stability of the conjugate in circulation and its cleavage at the target site. acs.org For instance, the development of a lipophilic Daunomycin prodrug has been described, where the drug was coupled via a lysosomally degradable peptide spacer to a cholesteryl oleate (B1233923) analog, demonstrating the feasibility of such an approach. nih.gov Research into linkers that are sensitive to the tumor microenvironment, such as those that are cleaved by specific enzymes overexpressed in tumors or in response to lower pH, could enhance the targeted release of Daunomycin.

The incorporation of the this compound into various drug delivery systems is another promising direction. nih.govresearchgate.net These could include liposomes, solid lipid nanoparticles, or nanostructured lipid carriers. nih.govdovepress.comfrontiersin.org Such formulations can improve the solubility and stability of the complex, prolong its circulation time, and facilitate its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. acs.orgnih.gov Microfluidic-based manufacturing techniques could offer precise control over the size and uniformity of these nanoparticle formulations. researchgate.net

Development of Advanced Analytical Techniques for Real-time Monitoring of Complex Fate in Biological Systems

To understand the in vivo behavior of the this compound, the development of advanced analytical techniques for its real-time monitoring in biological systems is essential. These techniques are crucial for pharmacokinetic and biodistribution studies, which inform on the complex's absorption, distribution, metabolism, and excretion (ADME) profile.

Given the complex nature of this lipid-drug conjugate, a combination of analytical methods will likely be necessary. nih.govnih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the quantification of the complex and its metabolites in biological matrices like plasma and tissue homogenates. nih.govnih.govresearchgate.net Hybrid ligand-binding immuno-affinity capture followed by LC-MS can offer high specificity and sensitivity for tracking the conjugate. nih.gov

For real-time in vivo imaging, techniques that can visualize the distribution of the complex at the whole-body and cellular level are needed. The intrinsic fluorescence of anthracyclines can be exploited for this purpose. nih.gov However, careful consideration of the autofluorescence of tissues and potential quenching effects is necessary. Advanced fluorescence imaging techniques, potentially combined with optoacoustic imaging, could provide real-time tracing of the complex's kinetics and its effects on tumor vasculature. mdpi.com

Radiolabeling the this compound is another approach to enable its visualization and quantification in vivo using techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT). nih.gov A study on a lipophilic Daunomycin derivative utilized a radioactively labeled version to track its incorporation into lipid carriers. nih.gov Furthermore, matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) could be employed to map the distribution of the complex within tumor tissues at a high resolution. nih.gov

Designing Preclinical Studies to Further Validate Mechanistic Hypotheses

Well-designed preclinical studies are fundamental to validating the mechanistic hypotheses underlying the development of the this compound and to justify its progression towards clinical trials. These studies should go beyond simple efficacy assessments and aim to provide a deep understanding of the complex's mode of action.

Future preclinical studies should utilize advanced cancer models that more accurately recapitulate human disease. These include patient-derived xenograft (PDX) models, which maintain the heterogeneity of the original tumor, and 3D organoid cultures that preserve the tumor microenvironment. youtube.com These models can provide more predictive data on the efficacy and potential resistance mechanisms of the complex.

To validate the hypothesis of enhanced tumor targeting, preclinical studies should include detailed biodistribution analysis, comparing the accumulation of the this compound versus free Daunomycin in tumors and healthy tissues, particularly the heart. dovepress.com These studies can be conducted using the advanced analytical techniques mentioned in the previous section.

To investigate the mechanism of reduced cardiotoxicity, preclinical models of doxorubicin-induced cardiotoxicity can be employed. dovepress.com These studies would involve administering the complex and free Daunomycin to animals and then assessing cardiac function through echocardiography and histological analysis, as well as measuring biomarkers of cardiac damage. dovepress.com

Furthermore, preclinical trials should be designed to explore the complex's activity against multidrug-resistant tumors. youtube.com This would involve using cancer cell lines or animal models that have been made resistant to conventional chemotherapies. The ability of the complex to overcome this resistance would be a significant finding. In vivo imaging studies could be particularly valuable in these models to visualize drug accumulation in resistant versus sensitive tumors. adcreview.comnih.gov

Conclusion

Summary of Key Academic Discoveries Regarding Daunomycin-Arachidonic Acid Complex

The primary academic exploration of the this compound dates back to the early 1980s. A seminal study published in 1983 detailed the coupling of the anthracycline antibiotic Daunomycin to various fatty acids, including the polyunsaturated arachidonic acid (C20:4), through a peptide bond with the amino group of its lyxose residue. nih.gov This research revealed that the resulting Daunomycin-arachidonic acid and Daunomycin-docosahexaenoic acid (C22:6) complexes exhibited potent cytotoxic activity against rat hepatoma cells that produce alpha-fetoprotein, both in laboratory settings (in vitro) and in living organisms (in vivo). nih.gov

A subsequent paper in 1984 further solidified these findings, demonstrating a marked antitumor effect of the this compound (referred to as DM-C20:4) when administered intravenously to rats with intraperitoneally grown hepatoma cells. nih.gov A key observation from this study was the superior efficacy of the arachidonic acid conjugate compared to a complex formed with a saturated fatty acid, arachidic acid (DM-C20:0), which showed an antitumor effect comparable only to that of free Daunomycin. nih.gov This suggests that the unsaturated nature of the fatty acid is crucial to the enhanced therapeutic effect.

Crucially, these early studies also highlighted a significant reduction in the in vivo toxicity of Daunomycin when it was part of the fatty acid complex. nih.gov The researchers posited that the antitumor activity of these polyene fatty acid complexes might be linked to the high affinity of alpha-fetoprotein for these particular acids, suggesting a potential targeting mechanism. nih.gov Furthermore, the this compound was found to maintain its chemical integrity for a period in both plasma and liver homogenate, indicating a degree of stability in a biological environment. nih.gov

Identification of Remaining Research Gaps and Challenges

Despite the promising initial findings, a notable gap in the scientific literature is the lack of extensive follow-up research on the this compound in the decades since these foundational studies. This presents a primary challenge in fully understanding its potential and limitations.

A significant research gap is the elucidation of the precise mechanism of action of the complex. While the parent drug, Daunomycin, functions by intercalating with DNA and inhibiting topoisomerase II, it is unclear how conjugation with arachidonic acid modifies this activity. ineosopen.orgosu.edu Does the complex remain intact to the point of cellular entry and nuclear targeting, or does the arachidonic acid moiety primarily serve to alter the pharmacokinetic properties of Daunomycin? Studies to dissect the molecular interactions of the complex within the cell are needed.

Furthermore, the initial hypothesis regarding the role of alpha-fetoprotein in targeting the complex to hepatoma cells requires more direct validation. nih.gov Research to confirm this targeting mechanism and to explore whether similar mechanisms could be exploited for other types of cancers is a clear area for further investigation.

The stability of the this compound in different physiological compartments and its metabolic fate are also not fully characterized. A more comprehensive understanding of its pharmacokinetics and biodistribution is essential for any potential clinical development. The initial observation of its stability in plasma and liver homogenate is a starting point, but more detailed studies are warranted. nih.gov

Finally, the synthesis and characterization of the complex, as described in the early papers, would need to be revisited and optimized using modern analytical techniques to ensure purity, consistency, and scalability for any further preclinical and potential clinical studies.

Outlook for Future Research in the Field of Anthracycline-Fatty Acid Conjugates

The early work on the this compound can be seen as a pioneering effort in the broader field of anthracycline-fatty acid conjugates. The future of this research area holds considerable promise, with several avenues for exploration.

One of the primary motivations for developing anthracycline derivatives is to overcome the significant cardiotoxicity and drug resistance associated with agents like Daunomycin and Doxorubicin (B1662922). osu.edunih.gov Future research into anthracycline-fatty acid conjugates will likely focus on systematically evaluating how different fatty acids—varying in chain length, degree of saturation, and position of double bonds—can modulate the therapeutic index of the parent drug. The goal would be to identify conjugates with enhanced tumor cell uptake and cytotoxicity while minimizing uptake and damage to healthy tissues, particularly the heart.

The conjugation of fatty acids to therapeutics has been shown to enhance their lipophilicity and stability, potentially leading to improved half-life, cellular uptake, and even the ability to cross the blood-brain barrier. researchgate.net Future research in the field of anthracycline-fatty acid conjugates could leverage these properties to develop formulations with improved pharmacokinetic profiles. This could involve not just simple conjugates but also their incorporation into more complex nano-carrier systems for targeted drug delivery. researchgate.net

Moreover, the role of fatty acid metabolism in cancer progression and drug resistance is an increasingly recognized area of study. nih.govnih.gov Future research could explore the design of anthracycline-fatty acid conjugates that not only deliver a cytotoxic payload but also interfere with critical fatty acid metabolic pathways in cancer cells, potentially leading to synergistic antitumor effects.

Q & A

Q. What novel roles do AA metabolites (e.g., 20-HETE) play in modulating DM-AA’s antitumor activity?

- Methodological Answer : CRISPR-Cas9 knockout of CYP450 enzymes (e.g., CYP4A11) in hepatoma cells disrupts 20-HETE synthesis. Metabolomic profiling and transcriptomics (RNA-seq) identify downstream targets (e.g., Na/K-ATPase) linked to DM-AA’s efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |